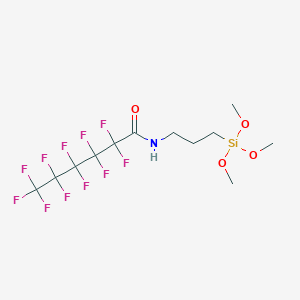
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide is a specialized organosilane compound with the molecular formula C12H16F11NO4Si. This compound is characterized by the presence of a perfluorohexanamide group attached to a trimethoxysilylpropyl chain. It is known for its unique chemical properties, including high thermal stability, hydrophobicity, and chemical resistance, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide typically involves the reaction of perfluorohexanoic acid with 3-aminopropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
Reactants: Perfluorohexanoic acid and 3-aminopropyltrimethoxysilane.
Solvent: Anhydrous toluene or another suitable non-polar solvent.
Catalyst: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to cross-linked networks.
Substitution: The amide group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Cross-linked siloxane networks.
Substitution: Various substituted amides depending on the electrophile used.
Scientific Research Applications
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide has a wide range of applications in scientific research:
Chemistry: Used as a surface modifier to impart hydrophobic and oleophobic properties to materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: Utilized in the development of bio-compatible coatings for medical devices and implants due to its chemical resistance and stability.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic assays.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, to enhance durability and performance.
Mechanism of Action
The primary mechanism by which N-(3-Trimethoxysilylpropyl)Perfluorohexanamide exerts its effects is through the formation of strong covalent bonds with surfaces. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with hydroxyl groups on surfaces, creating a durable siloxane bond. This results in the formation of a stable, hydrophobic, and chemically resistant coating.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Trimethoxysilylpropyl)Perfluorooctanamide
- N-(3-Trimethoxysilylpropyl)Perfluorodecanamide
- N-(3-Trimethoxysilylpropyl)Perfluorobutanamide
Uniqueness
Compared to similar compounds, N-(3-Trimethoxysilylpropyl)Perfluorohexanamide offers a balanced combination of hydrophobicity and chemical resistance due to its perfluorohexanamide group. This makes it particularly suitable for applications requiring both properties, such as in advanced coatings and surface treatments.
Properties
CAS No. |
154380-34-4 |
|---|---|
Molecular Formula |
C12H16F11NO4Si |
Molecular Weight |
475.33 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-(3-trimethoxysilylpropyl)hexanamide |
InChI |
InChI=1S/C12H16F11NO4Si/c1-26-29(27-2,28-3)6-4-5-24-7(25)8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h4-6H2,1-3H3,(H,24,25) |
InChI Key |
UUOOBMVZLOQJME-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


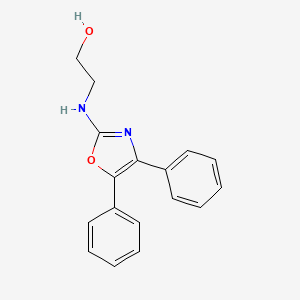
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)

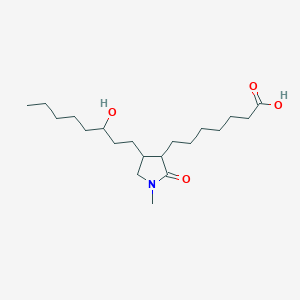
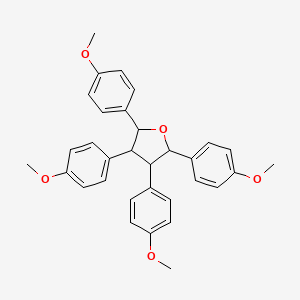
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
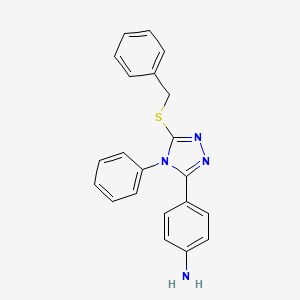

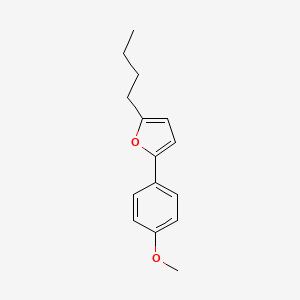
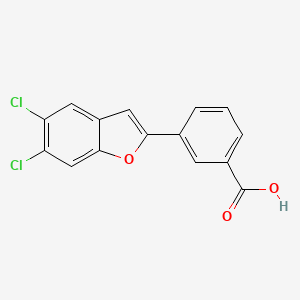
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
